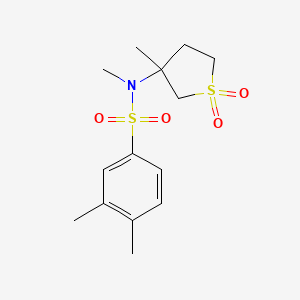
N,3,4-trimetil-N-(3-metil-1,1-dioxo-1λ6-tiolan-3-il)benceno-1-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C14H21NO4S2 and its molecular weight is 331.45. The purity is usually 95%.
The exact mass of the compound N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Antibacterianas y Antimicrobianas
La estructura única del compuesto sugiere una posible actividad antibacteriana y antimicrobiana. Los investigadores han investigado sus efectos contra diversas cepas bacterianas, incluidas las bacterias grampositivas y gramnegativas. Al inhibir el crecimiento bacteriano o interrumpir las membranas celulares, podría servir como un nuevo agente antibiótico o antiséptico .
Actividad Antiinflamatoria
La inflamación juega un papel crucial en muchas enfermedades, desde la artritis hasta los trastornos cardiovasculares. Estudios preliminares indican que nuestro compuesto puede poseer propiedades antiinflamatorias. Los investigadores han explorado su impacto en las vías inflamatorias, la producción de citoquinas y el daño tisular. Se necesitan más investigaciones para validar su potencial terapéutico .
Efectos Antitumorales y Anticancerígenos
Los compuestos con estructuras diversas a menudo exhiben actividad antitumoral. Las unidades sulfonamida y heterocíclicas de nuestro compuesto podrían interactuar con las células cancerosas, afectando su proliferación, apoptosis o angiogénesis. Los investigadores lo han probado contra líneas celulares específicas de cáncer, y su potencial como terapia complementaria justifica una mayor exploración .
Potencial Antidiabético
Dado el aumento global de los casos de diabetes, es crucial identificar nuevos agentes antidiabéticos. La estructura única de nuestro compuesto podría influir en el metabolismo de la glucosa, la sensibilidad a la insulina o la función pancreática. Los investigadores han estudiado sus efectos sobre la captación de glucosa, la secreción de insulina y las vías relacionadas. Los ensayos clínicos pueden revelar su utilidad en el manejo de la diabetes .
Actividad Antioxidante
El estrés oxidativo contribuye al envejecimiento, las enfermedades neurodegenerativas y otros problemas de salud. Los anillos aromáticos y el grupo que contiene azufre del compuesto sugieren propiedades antioxidantes. Los estudios han evaluado su capacidad para eliminar radicales libres, proteger los componentes celulares y mitigar el daño oxidativo. Se necesitan más investigaciones mecanísticas .
Efectos Ulcerogénicos y Gastroprotectores
La unidad sulfonamida del compuesto podría interactuar con la mucosa gástrica, afectando la formación y curación de úlceras. Los investigadores han explorado su potencial gastroprotector contra úlceras inducidas. Comprender sus mecanismos, como la modulación de las prostaglandinas o la mejora de la defensa de la mucosa, puede conducir a nuevos tratamientos para los trastornos gastrointestinales .
Para obtener detalles adicionales, puede consultar el artículo de revisión sobre compuestos que contienen imidazol . ¡Si desea explorar otras aplicaciones, no dude en preguntar! 😊
Propiedades
IUPAC Name |
N,3,4-trimethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S2/c1-11-5-6-13(9-12(11)2)21(18,19)15(4)14(3)7-8-20(16,17)10-14/h5-6,9H,7-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUARAMLRRVJSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2(CCS(=O)(=O)C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
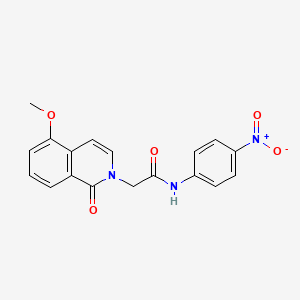
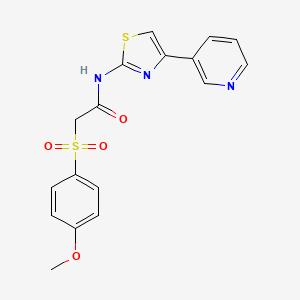
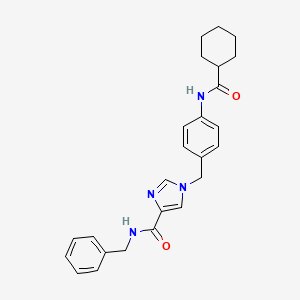
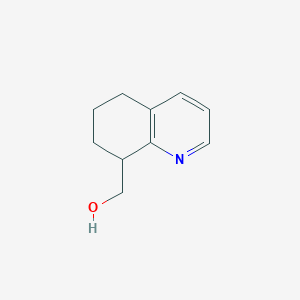
![6-Tert-butyl-2-[1-(3-methylbenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2589250.png)
![2-((4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2589251.png)
![4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2589252.png)
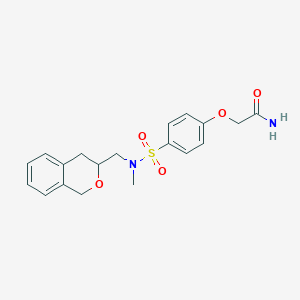


![2-(benzo[d]oxazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide](/img/structure/B2589261.png)
![2-({5-ETHYL-8-OXO-2H,5H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-7-YL}FORMAMIDO)-3-PHENYLPROPANOIC ACID](/img/structure/B2589262.png)
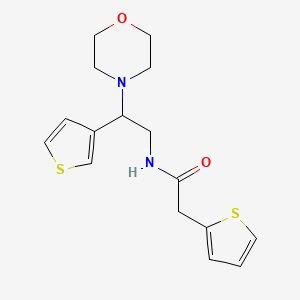
![3-[methyl(phenyl)sulfamoyl]-N-(3-methylphenyl)-4-phenylthiophene-2-carboxamide](/img/structure/B2589265.png)
